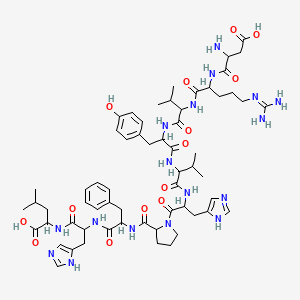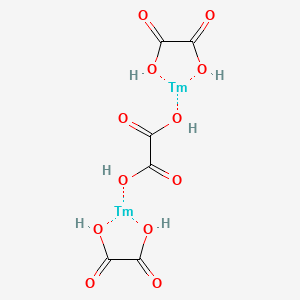
Thulium(III) oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thulium(III) oxalate is a chemical compound composed of thulium and oxalate ions. It has the chemical formula ( \text{Tm}_2(\text{C}_2\text{O}_4)_3 ). Thulium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
Vorbereitungsmethoden
Thulium(III) oxalate can be synthesized through several methods:
Reaction of Thulium(III) Chloride with Dimethyl Oxalate: An aqueous solution of thulium(III) chloride is reacted with a benzene solution of dimethyl oxalate to form this compound hydrate.
Thermal Decomposition: The pentahydrate form of this compound can be decomposed by heat to obtain the dihydrate, which is further heated to produce thulium(III) oxide.
Analyse Chemischer Reaktionen
Thulium(III) oxalate undergoes various chemical reactions:
Decomposition: Heating this compound pentahydrate results in the formation of thulium(III) oxide.
Reaction with Hydrochloric Acid: This compound reacts with hydrochloric acid to form thulium(III) chloride and oxalic acid.
Wissenschaftliche Forschungsanwendungen
Thulium(III) oxalate has several applications in scientific research:
Low Radiation Detection: Thulium emits blue light upon excitation in flat panel screens and under X-ray bombardment, making it useful in low radiation detection for badges and similar uses.
High Purity Forms: High purity, submicron, and nanopowder forms of this compound are considered for various advanced applications.
Wirkmechanismus
The mechanism of action of thulium(III) oxalate involves its ability to emit light upon excitation. This property is utilized in applications such as low radiation detection. The molecular targets and pathways involved in this process are related to the excitation and emission of light by thulium ions .
Vergleich Mit ähnlichen Verbindungen
Thulium(III) oxalate can be compared with other thulium compounds:
Thulium(III) Chloride: Similar to this compound, thulium(III) chloride is used in various applications, including as a precursor for other thulium compounds.
Thulium(III) Fluoride: This compound is used in optical materials and has different properties compared to this compound.
Thulium(III) Nitrate: Used in similar applications as this compound but has different chemical properties.
This compound stands out due to its specific applications in low radiation detection and its unique light-emitting properties.
Eigenschaften
Molekularformel |
C6H6O12Tm2 |
|---|---|
Molekulargewicht |
607.97 g/mol |
IUPAC-Name |
oxalic acid;thulium |
InChI |
InChI=1S/3C2H2O4.2Tm/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |
InChI-Schlüssel |
MIUIFFSRAZCVOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Tm].[Tm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)
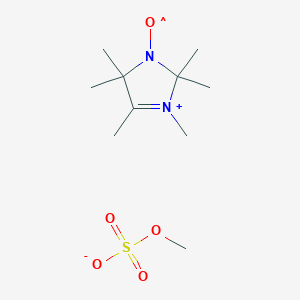
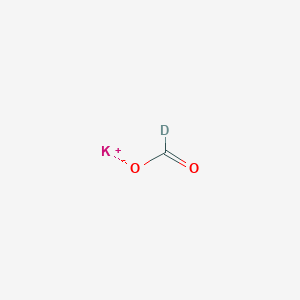

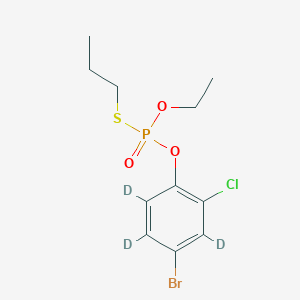

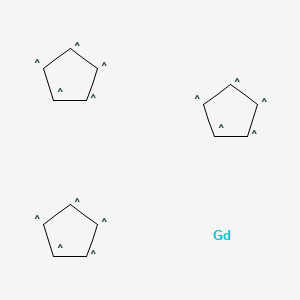


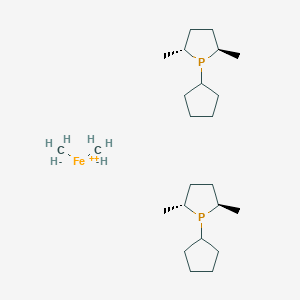

![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12060869.png)
